1,4-Epoxy-1,4-dihydronaphthalene
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Overview
Description
It is a white to almost white crystalline powder with a melting point of 54-56°C . This compound is notable for its unique structure, which includes an epoxide ring fused to a naphthalene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Epoxy-1,4-dihydronaphthalene can be synthesized through several methods. One common synthetic route involves the epoxidation of 1,4-dihydronaphthalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Epoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-naphthoquinone derivatives.
Reduction: Reduction of the epoxide ring can yield 1,4-dihydronaphthalene.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
Oxidation: 1,4-Naphthoquinone derivatives.
Reduction: 1,4-Dihydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Epoxy-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Epoxy-1,4-dihydronaphthalene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydronaphthalene: Lacks the epoxide ring and has different reactivity and applications.
1,4-Naphthoquinone: An oxidized derivative with distinct chemical properties and uses.
7-Oxabenzonorbornadiene: A structural isomer with different reactivity and applications.
Uniqueness
1,4-Epoxy-1,4-dihydronaphthalene is unique due to its epoxide ring fused to a naphthalene backbone, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1R,8S)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGDNHAPBZVHD-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H]3C=C[C@H](C2=C1)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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